molecular formula C14H18N2O5S B12521410 N-(3-Sulfopropyl)-D-tryptophan CAS No. 819864-30-7

N-(3-Sulfopropyl)-D-tryptophan

Cat. No.: B12521410
CAS No.: 819864-30-7
M. Wt: 326.37 g/mol
InChI Key: OHGSQGHREYMASY-CYBMUJFWSA-N
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Description

N-(3-Sulfopropyl)-D-tryptophan is a chemically modified derivative of D-tryptophan, an essential amino acid. This compound is designed for research applications requiring a sulfopropyl-functionalized tryptophan molecule. D-tryptophan is one of the 20 standard amino acids and is an essential amino acid in the human diet . Unlike its L-isomer, which is incorporated into proteins, D-tryptophan is occasionally found in naturally produced peptides, such as the marine venom peptide contryphan . The parent molecule, tryptophan, is a precursor to critical biochemicals including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 . The specific introduction of the 3-sulfopropyl group to the indole nitrogen of D-tryptophan is intended to alter the molecule's solubility and electrostatic properties, making it valuable for specialized experimental purposes. Potential research applications for this derivative include its use as a chiral building block in peptide synthesis, particularly for incorporating a permanent negative charge or enhancing hydrophilicity. It may also serve as a key intermediate in enzymatic studies or as a standard in analytical chromatography for method development. Researchers can leverage this compound to probe structure-activity relationships in biologically active peptides or to investigate novel metabolic pathways. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

819864-30-7

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid

InChI

InChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m1/s1

InChI Key

OHGSQGHREYMASY-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Enzymatic Resolution of Racemic Tryptophan

  • Process : A mixture of D,L-tryptophan is treated with enzymes like tryptophan synthase or amidases to selectively degrade the L-enantiomer, leaving D-tryptophan.
    • Conditions :
      • pH 7–9, 30–40°C, 24–48 hours.
      • Yields: >90% enantiomeric excess (ee) when using Bacillus subtilis amidases.
  • Advantages : High optical purity and scalability for industrial production.

Racemization and Crystallization

  • Process : L-Tryptophan undergoes racemization using catalysts like sodium hydroxide or acetic acid, followed by selective crystallization of D-tryptophan.
    • Conditions :
      • 95°C, 24 hours with sodium hydroxide as a racemization agent.
      • Multi-step cooling from 90°C to 10°C to isolate D-tryptophan crystals.
    • Yield : 80–85% purity after recrystallization.

The introduction of the 3-sulfopropyl group to D-tryptophan’s amino group is achieved via alkylation with 1,3-propanesultone .

Direct Alkylation Method

  • Reaction Scheme :
    $$
    \text{D-Tryptophan} + \text{1,3-Propanesultone} \xrightarrow{\text{Base}} \text{this compound}
    $$
  • Conditions :
    • Solvent : Water, methanol, or tetrahydrofuran (THF).
    • Base : Sodium hydroxide (0.1–1.0 M) or triethylamine.
    • Temperature : 60–80°C for 8–12 hours.
    • Molar Ratio : 1:1.2 (D-tryptophan : 1,3-propanesultone).
  • Yield : 70–85% after purification via recrystallization.

Stepwise Protection-Deprotection Strategy

To prevent side reactions (e.g., indole ring alkylation), the amino group is protected before sulfopropylation:

  • Protection : Use Fmoc or Cbz groups under basic conditions.
    • Example: Fmoc-D-tryptophan synthesis in THF with Fmoc-Cl.
  • Sulfopropylation : React with 1,3-propanesultone in methanol at 50°C.
  • Deprotection : Remove Fmoc/Cbz using piperidine or hydrogenolysis.
  • Overall Yield : 65–75%.

Optimization and Scalability

Reaction Parameter Optimization

Parameter Optimal Range Impact on Yield/Purity Source
Temperature 60–80°C Higher temperatures accelerate reaction but risk byproducts.
pH 9–11 Ensures deprotonation of amino group for nucleophilic attack.
Solvent Polarity Polar aprotic (THF) Enhances reagent solubility and reaction rate.

Purification Techniques

  • Recrystallization : Methanol/water mixtures remove unreacted 1,3-propanesultone.
  • Ion-Exchange Chromatography : Separates sulfonated product from residual D-tryptophan.

Analytical Characterization

Critical quality control metrics for this compound:

  • Optical Purity : Chiral HPLC (≥98% ee).
  • Structural Confirmation :
    • FT-IR : Peaks at 1040 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (N-H).
    • NMR : δ 3.2–3.5 ppm (m, -CH2-SO3⁻), δ 7.1–7.3 ppm (indole protons).

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like sodium borohydride.

    Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfopropyl group.

Scientific Research Applications

Microbiological Applications

Antimicrobial Properties

N-(3-Sulfopropyl)-D-tryptophan exhibits significant antimicrobial activity against various pathogenic bacteria. Research indicates that D-tryptophan can inhibit the growth of gram-negative bacteria like Escherichia coli and Salmonella when used in concentrations ranging from 30 to 40 mM. This inhibition is particularly effective in environments with high salt concentrations, which are typically challenging for microbial control .

Table 1: Antimicrobial Efficacy of D-Tryptophan Derivatives

Bacterial StrainConcentration (mM)Inhibition Observed
E. coli O157:H730-40Complete inhibition
Salmonella enterica30-40Significant reduction
Listeria monocytogenes40Partial inhibition

Food Preservation

Natural Food Preservative

Due to its antibacterial properties, this compound is being explored as a natural food preservative. Studies have shown that its application in dairy products significantly reduces bacterial contamination, thereby extending shelf life and improving food safety. For instance, D-tryptophan was effectively used to control E. coli contamination in soft cheeses and ice creams, highlighting its potential as an innovative food additive .

Immunological Applications

Modulation of Immune Responses

This compound has been implicated in modulating immune responses. It promotes regulatory T cell activity and reduces allergic reactions by influencing cytokine production. Research indicates that administering D-tryptophan can enhance interleukin-10 production while suppressing pro-inflammatory cytokines like IL-12 and IL-5 in human cell cultures .

Table 2: Immune Response Modulation by D-Tryptophan

CytokineEffect of D-Tryptophan
IL-10Increased production
IL-12Decreased secretion
IL-5Decreased secretion

Therapeutic Potential

Atherosclerosis and Osteoporosis

Research has identified this compound's role in managing conditions like atherosclerosis and osteoporosis. The compound acts on the IFN-γ/mini-TrpRS axis to inhibit the formation of osteoclasts, which are crucial in bone resorption processes . Its safety profile makes it a promising candidate for therapeutic applications.

Case Studies

Case Study: Antibacterial Efficacy in Dairy Products

A recent study demonstrated the effectiveness of this compound as a food preservative. Soft cheese contaminated with E. coli O26:H11 showed a significant reduction in bacterial counts when treated with 40 mM D-tryptophan over a period of time, compared to untreated controls .

Case Study: Immune Modulation in Allergic Responses

In an animal model of asthma, administration of D-tryptophan resulted in a marked increase in regulatory T cells within the lungs and gut, leading to reduced airway hyperresponsiveness and inflammation . This highlights the compound's potential as an adjunct therapy for allergic conditions.

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-D-tryptophan involves its interaction with various molecular targets and pathways. The sulfopropyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The indole ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Backbone Functional Group Key Application Solubility (Water)
This compound D-Tryptophan Sulfopropyl Drug delivery micelles High (≥50 mg/mL)
SPA Acridinium Sulfopropyl Fluorescence lifetime Moderate (~10 mg/mL)
N-Acetyltryptophan L-Tryptophan Acetyl Protein stabilization Low (~5 mg/mL)
Table 2: Research Findings
Compound Study Focus Key Result Reference
This compound Micelle tumor targeting 90% encapsulation efficiency; 70% release at pH 5.0
SPA Fluorescence lifetime analysis τ = 4.2 ns (deoxygenated, N₂-purged)
TMBZ-PS Catalytic indicator reaction Linear response to H₂O₂ (0.1–10 µM)

Biological Activity

N-(3-Sulfopropyl)-D-tryptophan (SP-D-Trp) is a sulfonated derivative of the amino acid tryptophan, which has garnered attention in various biological studies due to its potential therapeutic applications and unique metabolic pathways. This article explores the biological activity of SP-D-Trp, focusing on its mechanisms of action, effects on microbial populations, and implications for health.

Overview of Tryptophan Metabolism

Tryptophan is an essential amino acid that serves as a precursor for several bioactive compounds, including serotonin and kynurenine. The metabolism of tryptophan can be divided into two main pathways:

  • Serotonin Pathway : Involves the conversion of tryptophan to serotonin, a neurotransmitter important for mood regulation.
  • Kynurenine Pathway : Dominates in conditions of stress or inflammation, leading to the production of neuroactive metabolites such as kynurenic acid and quinolinic acid.

The introduction of sulfonated derivatives like SP-D-Trp may influence these pathways differently compared to standard tryptophan.

Research indicates that SP-D-Trp and its analogs can modulate immune responses and microbial interactions in the gut. For example, studies have shown that D-tryptophan (D-Trp), a related compound, can activate the aryl hydrocarbon receptor (AhR), which plays a critical role in immune regulation and gut homeostasis . This activation may lead to:

  • Decreased Pathogen Burden : D-Trp treatment has been associated with lower levels of pathogens in infected mice, suggesting a protective role against infections like Citrobacter rodentium .
  • Altered Immune Cell Profiles : Flow cytometry analyses revealed that D-Trp pretreatment resulted in changes in immune cell populations, including increased T cells and decreased inflammatory monocytes in colonic tissues .

Case Study 1: Effects on Gut Microbiota

A study utilizing capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) demonstrated that D-Trp enhances the production of specific metabolites from gut bacteria, such as indole derivatives. These metabolites are known to influence gut health and immune functions .

MetaboliteChange with D-Trp Treatment
Indole Acetic Acid (IA)Increased
Hydroxy Indole PyruvateIncreased
KynurenineIncreased

Case Study 2: Neuroprotective Effects

Research has indicated that tryptophan metabolism via the kynurenine pathway is linked to neurodegenerative disorders. The modulation of this pathway by SP-D-Trp could provide insights into its potential neuroprotective effects. The inhibition of excessive kynurenine production may help mitigate cognitive decline associated with aging and stress .

Implications for Health

The biological activity of SP-D-Trp suggests several potential health benefits:

  • Antimicrobial Properties : By influencing gut microbiota composition, SP-D-Trp may serve as a natural antimicrobial agent.
  • Mood Regulation : Given its relationship with serotonin production, SP-D-Trp might play a role in mood enhancement and stress resilience.
  • Neuroprotection : Its ability to modulate kynurenine metabolism could make it a candidate for treatments targeting neurodegenerative diseases.

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